molecular formula C12H8ClF3N2O3 B3033344 5-(4-Chloro-phenoxy)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid CAS No. 1017783-76-4

5-(4-Chloro-phenoxy)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B3033344
CAS No.: 1017783-76-4
M. Wt: 320.65
InChI Key: HTJWLXOHCXEICH-UHFFFAOYSA-N
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Description

5-(4-Chloro-phenoxy)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid is a useful research compound. Its molecular formula is C12H8ClF3N2O3 and its molecular weight is 320.65. The purity is usually 95%.
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Mechanism of Action

Target of Action

The compound, 5-(4-Chloro-phenoxy)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid, is a type of phenoxy herbicide . Phenoxy herbicides act by mimicking the auxin growth hormone indoleacetic acid (IAA) . The primary targets of these herbicides are broad-leaf plants .

Mode of Action

When sprayed on broad-leaf plants, phenoxy herbicides induce rapid, uncontrolled growth . This is often referred to as “growing to death”. The herbicides mimic the action of the plant hormone IAA, leading to unregulated cell division and growth .

Biochemical Pathways

The affected biochemical pathway is the auxin signaling pathway, which is crucial for plant growth and development . By mimicking IAA, the herbicide disrupts normal plant growth processes, leading to rapid, uncontrolled growth and eventually plant death .

Pharmacokinetics

It is known that these herbicides retain activity when applied as salts and esters since these are also capable of producing the parent acid in situ .

Result of Action

The result of the compound’s action is the death of broad-leaf plants . By inducing uncontrolled growth, the herbicide causes the plant to essentially “grow to death”. This makes it an effective tool for controlling broad-leaf weeds in crops like wheat or maize, which are relatively unaffected by the herbicide .

Action Environment

The efficacy and stability of the compound can be influenced by various environmental factors. For example, the compound’s effectiveness can be affected by the type of soil, weather conditions, and the presence of other chemicals . Additionally, the extensive use of phenoxy herbicides can lead to environmental contamination, affecting soil, surface, and groundwater .

Properties

IUPAC Name

5-(4-chlorophenoxy)-1-methyl-3-(trifluoromethyl)pyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClF3N2O3/c1-18-10(21-7-4-2-6(13)3-5-7)8(11(19)20)9(17-18)12(14,15)16/h2-5H,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTJWLXOHCXEICH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C(F)(F)F)C(=O)O)OC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClF3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The title compound was prepared using 5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde and 4-chlorophenol in the manner similar to the method in Production Example 1 above except potassium carbonate was used instead of potassium hydroxide.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(4-Chloro-phenoxy)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid
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5-(4-Chloro-phenoxy)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid
Reactant of Route 3
5-(4-Chloro-phenoxy)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid
Reactant of Route 4
5-(4-Chloro-phenoxy)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid
Reactant of Route 5
5-(4-Chloro-phenoxy)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid
Reactant of Route 6
5-(4-Chloro-phenoxy)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid

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